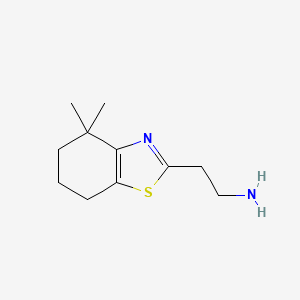![molecular formula C10H20N2O B13180099 N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
N-[(Azepan-3-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Azepan-3-yl)methyl]propanamide is a chemical compound with the molecular formula C10H20N2O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Azepan-3-yl)methyl]propanamide typically involves the reaction of azepane with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Azepane + Propanoyl Chloride → this compound
- Reaction Conditions : Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[(Azepan-3-yl)methyl]propanamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding amides or carboxylic acids.
- Reduction : Reduction reactions can convert the amide group to an amine.
- Substitution : The azepane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
- Substitution : Reagents like halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) can be used under appropriate conditions.
- Oxidation : Formation of carboxylic acids or amides.
- Reduction : Formation of primary or secondary amines.
- Substitution : Formation of substituted azepane derivatives.
Scientific Research Applications
N-[(Azepan-3-yl)methyl]propanamide has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential interactions with biological macromolecules.
- Medicine : Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
- Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Azepan-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The azepane ring can interact with various enzymes or receptors, potentially modulating their activity. The propanamide group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
N-[(Azepan-3-yl)methyl]propanamide can be compared with other similar compounds, such as:
- N-[(Piperidin-3-yl)methyl]propanamide : Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
- N-[(Morpholin-3-yl)methyl]propanamide : Contains a morpholine ring with an oxygen atom in the ring structure.
Uniqueness: The presence of the seven-membered azepane ring in this compound provides unique steric and electronic properties, distinguishing it from other similar compounds. This structural feature may result in different reactivity and interaction profiles, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-(azepan-3-ylmethyl)propanamide |
InChI |
InChI=1S/C10H20N2O/c1-2-10(13)12-8-9-5-3-4-6-11-7-9/h9,11H,2-8H2,1H3,(H,12,13) |
InChI Key |
BVXHIKAGRMFVEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1CCCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


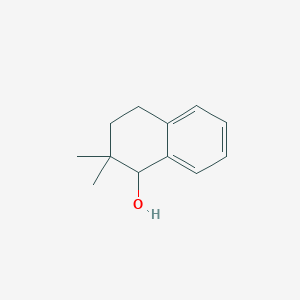
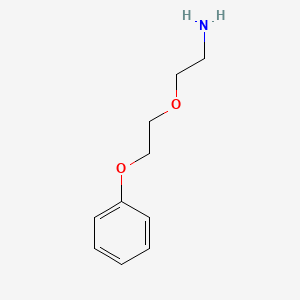

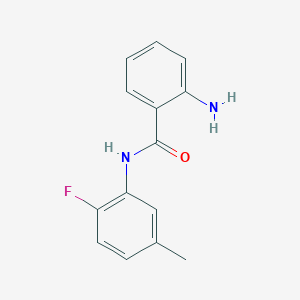

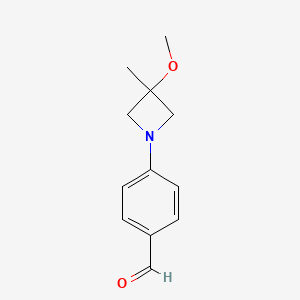
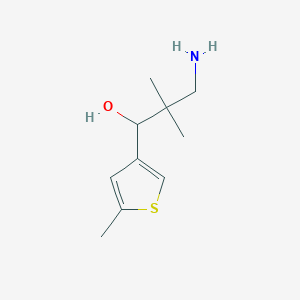
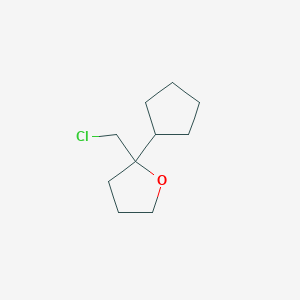
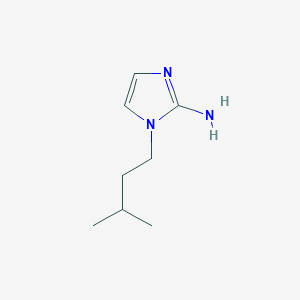
![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
